Sulfaphenazole is a synthetic organic compound belonging to the sulfonamide class of drugs. [] Specifically, it is classified as a long-acting sulfonamide, characterized by its extended half-life in the body. [] Sulfaphenazole has served as a valuable tool in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. Its primary research role involves inhibiting specific enzymes, notably cytochrome P450 (CYP) enzymes, allowing researchers to investigate the roles of these enzymes in various biological processes. []
Sulfaphenazole is derived from sulfanilamide, a foundational compound in the sulfonamide class of antibiotics. Its classification falls under the broader category of antimicrobial agents, with specific applications in treating bacterial infections and studying enzyme inhibition mechanisms.
The synthesis of sulfaphenazole typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine. This method allows for the formation of sulfaphenazole through a nucleophilic substitution reaction where the amine group of 2-aminopyrimidine attacks the sulfonyl chloride, leading to the desired product .
A more detailed synthesis approach may include:
Sulfaphenazole undergoes several chemical reactions, primarily involving its sulfonamide functional group. Key reactions include:
The primary mechanism of action for sulfaphenazole involves its competitive inhibition of cytochrome P450 2C9. By binding to the active site of this enzyme, sulfaphenazole prevents substrate access, thereby inhibiting the metabolism of other drugs that are substrates for this enzyme. This action can lead to increased plasma concentrations of co-administered medications, necessitating careful consideration in polypharmacy scenarios .
Sulfaphenazole exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical preparations and influence its pharmacokinetics .
Sulfaphenazole has several scientific applications:
Sulfaphenazole emerged during the mid-20th century as part of the second generation of sulfonamide antibiotics, characterized by enhanced pharmacokinetic properties. Unlike early short-acting sulfonamides (e.g., sulfanilamide), sulfaphenazole was classified as a long-acting sulfonamide due to its extended elimination half-life (>24 hours), attributed to its N1-heterocyclic modifications (Table 1) [2]. Structurally, it features a pyrazole ring substitution, optimizing its physicochemical properties while retaining the core p-aminobenzenesulfonamide motif essential for dihydropteroate synthase (DHPS) inhibition [4]. This enzyme is critical for bacterial folate synthesis, and sulfaphenazole competitively antagonizes para-aminobenzoic acid (pABA) binding, disrupting nucleotide biosynthesis [4] [8].
Table 1: Evolution of Sulfonamide Antibacterials
Generation | Duration of Action | Key Examples | Structural Innovations |
---|---|---|---|
First (1930s) | Short-acting (t₁/₂ ≤ 20 h) | Sulfanilamide | Unsubstituted sulfanilamide core |
Second (1950s) | Long-acting (t₁/₂ > 24 h) | Sulfaphenazole, Sulfadoxine | N1-heterocyclic substitutions (e.g., pyrazole) |
Modern | Variable | Sulfamethoxazole | Optimized bioavailability/resistance profiles |
However, the clinical utility of sulfaphenazole was soon challenged by widespread plasmid-borne sul genes (sul1, sul2, sul3), which encode divergent DHPS enzymes with reduced sulfonamide affinity. These enzymes feature a remodeled pABA-binding region containing a Phe-Gly sequence, enabling steric exclusion of sulfaphenazole while maintaining catalytic efficiency for natural substrates [4]. This resistance mechanism rapidly diminished sulfaphenazole’s antibacterial relevance.
By the 1980s, sulfaphenazole was largely discontinued clinically due to resistance and the advent of broader-spectrum antibiotics [2] [4]. Its transition to a biochemical research tool was facilitated by two key properties:
This shift was exemplified when researchers repurposed sulfaphenazole to probe cytochrome P450 (CYP) inhibition. Initial screens revealed its potent inhibition of hepatic drug-metabolizing enzymes, particularly CYP2C isoforms, which was unrelated to its antibacterial function [3] [9]. Consequently, it became a reference inhibitor for mechanistic studies of xenobiotic metabolism.
Sulfaphenazole’s most significant scientific contribution lies in elucidating CYP2C subfamily pharmacology. In the 1990s–2000s, systematic studies using sulfaphenazole derivatives revealed unprecedented isoform selectivity:
Table 2: Sulfaphenazole Inhibition Profiles Across Human CYP2C Isoforms
CYP Isoform | IC₅₀ (µM) | Key Binding Determinants | Selectivity vs. CYP2C9 |
---|---|---|---|
CYP2C9 | 0.1–0.5 | Ionic bonding via sulfonamide; π-stacking | - |
CYP2C8 | >10 | Hydrophobic substitutions enhance affinity | 20-fold lower |
CYP2C18 | >10 | Similar to CYP2C8 | 15-fold lower |
CYP2C19 | >20 | Steric clash with anionic group | 40-fold lower |
A critical discovery was identifying Compound 4 (N-methylsulfaphenazole), which acts as a high-affinity substrate for multiple CYP2Cs (Kₘ 5–13 µM). It undergoes regioselective benzylic hydroxylation, enabling comparative analysis of catalytic efficiency (kcat) across CYP2C orthologs (Table 3) [1]. This demonstrated conserved active-site geometry despite sequence divergence.
Table 3: Catalytic Parameters of Compound 4 Metabolism by CYP2C Enzymes
Enzyme | Kₘ (µM) | kcat (min⁻¹) | Major Metabolite |
---|---|---|---|
CYP2C5dH | 8 ± 1 | 16 ± 2 | Benzylic alcohol |
CYP2C9 | 5 ± 0.5 | 90 ± 5 | Benzylic alcohol |
CYP2C19 | 13 ± 2 | 25 ± 3 | Benzylic alcohol |
Additionally, sulfaphenazole helped characterize endothelium-derived hyperpolarizing factor (EDHF) pathways. In vascular studies, it inhibited CYP2C9-derived epoxyeicosatrienoic acids (EETs), confirming CYP2C9’s role in EDHF-mediated vasodilation during nitric oxide deficiency [7]. This cemented its status as a cornerstone tool in vascular pharmacology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7